
イスタロキシム
概要
説明
イスタロキシムは、急性心不全の治療のために主に開発されている調査中の薬剤です。これは、イノトロピック効果とルシトロピック効果の両方を含む、独自の二重作用機序を持つ合成ステロイド誘導体です。 イスタロキシムは心臓収縮力を高め、弛緩を促進するため、心不全治療の有望な候補となっています .
科学的研究の応用
Istaroxime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular calcium handling and signaling pathways.
Medicine: Primarily researched for its potential to treat acute decompensated heart failure by improving cardiac contractility and relaxation.
Industry: Potential applications in the development of new cardiovascular drugs and therapies
作用機序
イスタロキシムは、二重の作用機序によって効果を発揮します。
ナトリウム/カリウムATPase(Na+/K+ATPase)の阻害: この阻害は、細胞内ナトリウムレベルを高め、ナトリウム/カルシウム交換体の駆動力逆転させ、細胞内カルシウムレベルの上昇につながります。これは、心臓収縮力を高めます。
サルコプラスミック/小胞体カルシウムATPaseアイソフォーム2a(SERCA2a)の刺激: この刺激は、サルコプラスミック網へのカルシウム隔離速度を高め、心臓弛緩を促進します
生化学分析
Biochemical Properties
Istaroxime plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It primarily inhibits sodium/potassium adenosine triphosphatase (Na+/K+ ATPase), leading to an increase in intracellular sodium levels. This inhibition reverses the driving force of the sodium/calcium exchanger, thereby increasing intracellular calcium levels . Additionally, Istaroxime stimulates the sarcoplasmic reticulum calcium ATPase isoform 2a (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum . These interactions result in improved cardiac contractility and relaxation.
Cellular Effects
Istaroxime exerts significant effects on various cell types and cellular processes. In cardiac muscle cells, it increases intracellular calcium levels, which enhances cell contraction . Istaroxime also accelerates the inactivation state of L-type calcium channels, allowing for increased calcium influx . Furthermore, it reduces the interaction between SERCA2a and phospholamban, thereby increasing the affinity of SERCA2a for cytosolic calcium . These cellular effects contribute to improved cardiac function and reduced symptoms of heart failure.
Molecular Mechanism
The molecular mechanism of Istaroxime involves its dual action on Na+/K+ ATPase and SERCA2a. By inhibiting Na+/K+ ATPase, Istaroxime increases intracellular sodium levels, which in turn reduces the driving force for the sodium/calcium exchanger, leading to increased intracellular calcium . This elevated calcium level enhances the efficacy of calcium-triggered sarcoplasmic reticulum calcium release . Additionally, Istaroxime stimulates SERCA2a, promoting rapid calcium sequestration into the sarcoplasmic reticulum . These molecular interactions result in enhanced cardiac contractility and relaxation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Istaroxime have been observed to change over time. Istaroxime has a short half-life of approximately one hour, which influences its temporal effects . Studies have shown that Istaroxime improves hemodynamic and echocardiographic parameters in the short term, making it a promising strategy for acute heart failure management
Dosage Effects in Animal Models
The effects of Istaroxime vary with different dosages in animal models. In diabetic cardiomyopathy models, a concentration of 100 nanomoles per liter of Istaroxime was found to improve intracellular calcium handling and diastolic dysfunction . Higher doses of Istaroxime have been associated with gastrointestinal intolerance and dose-related side effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Istaroxime is involved in metabolic pathways that regulate calcium dynamics within cardiac cells. It inhibits the Na+/K+ pump and activates SERCA2a, leading to increased intracellular calcium content and rapid calcium sequestration into the sarcoplasmic reticulum . The main metabolite of Istaroxime, PST3093, retains the pharmacodynamic properties of its parent compound and selectively stimulates SERCA2a . These metabolic pathways contribute to the overall efficacy of Istaroxime in improving cardiac function.
Transport and Distribution
Istaroxime is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It reduces the activity of sodium-potassium adenosine triphosphatase and stimulates sarcoplasmic calcium ATPase isoform 2 reuptake function
Subcellular Localization
The subcellular localization of Istaroxime is primarily within the sarcoplasmic reticulum of cardiac muscle cells. It enhances calcium sequestration by stimulating SERCA2a and reducing the interaction between SERCA2a and phospholamban This localization is crucial for its role in improving calcium dynamics and cardiac function
準備方法
合成経路と反応条件
イスタロキシムの合成は、アンドロステンジオンから始まり、複数の手順を伴います。重要な手順には、アミノエトキシ基の導入とオキシムの形成が含まれます。反応条件は、通常、変換を促進するために有機溶媒と触媒を使用します。 詳細な合成経路は、所有権があり、公の文献では完全に公開されていません .
工業生産方法
イスタロキシムの工業生産は、高収率と純度を確保するために合成経路の最適化を伴う可能性が高いです。これには、反応のスケールアップ、反応条件の制御、結晶化やクロマトグラフィーなどの精製技術の採用が含まれます。 正確な工業的方法は、製造会社が所有し、特定のものとなっています .
化学反応の分析
反応の種類
イスタロキシムは、次のものを含むさまざまな化学反応を起こします。
酸化: イスタロキシムは酸化されて、さまざまな誘導体を形成することができます。
還元: 還元反応は、イスタロキシムに存在する官能基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 反応条件は、目的の変換に応じて異なりますが、通常、制御された温度とpHを伴います .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールまたはアミンを生み出す可能性があります .
科学研究アプリケーション
イスタロキシムは、次のものを含む幅広い科学研究アプリケーションを持っています。
化学: ステロイド化学と反応機構を研究するためのモデル化合物として使用されます。
生物学: 細胞内カルシウム処理とシグナル伝達経路への影響について調査されました。
医学: 心臓収縮力と弛緩を改善することにより、急性心不全を治療する可能性について主に研究されています。
類似化合物との比較
イスタロキシムは、その二重の作用機序により独特です。類似の化合物には、次のものがあります。
ジゴキシン: Na+/K+ATPaseを阻害しますが、SERCA2aを刺激しない、もう1つのイノトロピック剤。
レボシメンダン: トロポニンCをカルシウムに感作することにより、心臓収縮力を高めますが、Na+/K+ATPaseを阻害しません。
ミルリノン: 細胞内サイクリックアデノシンモノホスフェート(cAMP)レベルを高める、ホスホジエステラーゼ阻害剤は、カルシウム流入の増加につながりますが、SERCA2aには影響しません
イスタロキシムのNa+/K+ATPase阻害とSERCA2a刺激の組み合わせは、心不全治療のユニークで有望な候補となっています。
生物活性
Istaroxime is a novel compound with significant biological activity, particularly in the fields of oncology and cardiology. It serves as an inotropic agent with dual mechanisms, enhancing both contractility and relaxation of cardiomyocytes, and has shown promising anticancer properties. This article synthesizes recent research findings, case studies, and experimental data regarding the biological activities of Istaroxime.
Istaroxime functions primarily through two distinct mechanisms:
- SERCA2a Stimulation : It enhances calcium uptake into the sarcoplasmic reticulum, improving cardiac contractility.
- Topoisomerase Inhibition : Istaroxime has been identified as an inhibitor of topoisomerase I, which is pivotal in DNA replication and repair processes.
Anticancer Activity
Recent studies have demonstrated the potential of Istaroxime as an anticancer agent. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including lung (A549), breast (MCF7), and prostate (PC3) cancers.
Cell Proliferation Assay Results
The effectiveness of Istaroxime was assessed using MTT assays to determine the IC50 values across different cell lines:
Cell Line | IC50 (µM) | Sensitivity Ranking |
---|---|---|
A549 | 2 | Most Sensitive |
MCF7 | 12 | Moderate |
PC3 | 16 | Least Sensitive |
These results indicate that Istaroxime exhibits a concentration-dependent inhibitory effect on cell proliferation, with A549 cells being particularly sensitive to treatment .
Molecular Docking Studies
Further investigations into the molecular interactions of Istaroxime revealed strong binding affinities to topoisomerase enzymes. The docking scores were approximately -5 kcal/mol, indicating a robust interaction facilitated by hydrogen bonds and π-alkyl interactions due to the compound's aromatic structure .
Cardiovascular Effects
Istaroxime has shown significant promise in treating acute heart failure (AHF). A systematic review and meta-analysis of randomized controlled trials highlighted its efficacy in improving cardiac function metrics such as left ventricular ejection fraction (LVEF) and cardiac index.
Key Findings from Clinical Trials
The pooled analysis from three studies involving 300 patients indicated:
- Increase in LVEF : Mean Difference (MD): 1.06 (95% CI: 0.29, 1.82)
- Reduction in LV End-Systolic Volume (LVESV) : MD: -11.84 (95% CI: -13.91 to -9.78)
- Increase in Systolic Blood Pressure (SBP) : MD: 8.41 (95% CI: 5.23 to 11.60)
However, gastrointestinal events were more prevalent in patients treated with Istaroxime compared to placebo .
Case Studies
Several case studies have illustrated the clinical application of Istaroxime:
- Case Study 1 : A patient with severe acute decompensated heart failure showed marked improvement in cardiac output and renal function after administration of Istaroxime without significant increases in heart rate.
- Case Study 2 : In a cohort study involving patients with early cardiogenic shock, Istaroxime treatment resulted in improved hemodynamic stability and reduced need for mechanical support .
特性
IUPAC Name |
(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYLDWFDPHRTEG-PAAYLBSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870222 | |
Record name | Istaroxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function. | |
Record name | Istaroxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
203737-93-3, 203738-46-9 | |
Record name | Istaroxime [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Istaroxime, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Istaroxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Istaroxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISTAROXIME, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。